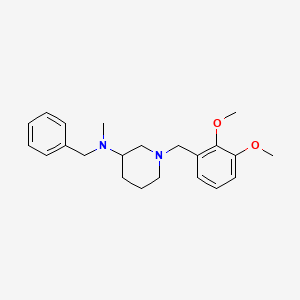![molecular formula C21H21N3OS B6047304 1-benzyl-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6047304.png)
1-benzyl-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of proline-derived amino acids and is commonly referred to as BPTP. BPTP has been studied extensively for its ability to modulate various biological processes, making it a promising candidate for drug development.
Mechanism of Action
BPTP exerts its biological effects by binding to specific target proteins in cells. The exact mechanism of action of BPTP is not fully understood, but it is believed to involve the modulation of signaling pathways and the regulation of gene expression. BPTP has been shown to interact with various proteins, including kinases, receptors, and enzymes, which are involved in key cellular processes.
Biochemical and physiological effects:
BPTP has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, BPTP induces cell cycle arrest and apoptosis by altering the expression of key genes involved in these processes. In neurons, BPTP reduces oxidative stress and inflammation by modulating the activity of specific enzymes and signaling pathways. BPTP has also been shown to improve glucose metabolism and reduce inflammation in animal models of diabetes.
Advantages and Limitations for Lab Experiments
BPTP has several advantages for use in lab experiments. It is a stable and well-characterized compound that can be synthesized in high purity and yield. BPTP has also been shown to have low toxicity and good bioavailability, making it suitable for in vitro and in vivo studies. However, BPTP has some limitations, including its relatively high cost and limited availability. The synthesis of BPTP requires specialized equipment and expertise, which may limit its use in some labs.
Future Directions
There are several future directions for research on BPTP. One area of interest is the development of BPTP-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the study of BPTP's effects on other biological processes, such as inflammation and immune function. Additionally, the development of new synthesis methods for BPTP could improve its availability and reduce its cost, making it more accessible for research and drug development.
Synthesis Methods
The synthesis of BPTP involves the reaction of proline with 4-(1,3-thiazol-4-yl)aniline in the presence of benzyl chloroformate. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent deprotection to yield the final product. The synthesis of BPTP has been optimized to produce high yields and purity, making it suitable for further research and development.
Scientific Research Applications
BPTP has been studied for its potential therapeutic properties in various fields of research. In cancer research, BPTP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, BPTP has been found to have neuroprotective effects by reducing oxidative stress and inflammation. BPTP has also been studied for its potential use in treating diabetes, cardiovascular disease, and other conditions.
properties
IUPAC Name |
1-benzyl-N-[4-(1,3-thiazol-4-yl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c25-21(20-7-4-12-24(20)13-16-5-2-1-3-6-16)23-18-10-8-17(9-11-18)19-14-26-15-22-19/h1-3,5-6,8-11,14-15,20H,4,7,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXLCDOMIMJHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-3-(4-fluorophenyl)-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6047222.png)
![7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6047230.png)
![N-cyclopropyl-3-[1-(3-phenylpropanoyl)-3-piperidinyl]propanamide](/img/structure/B6047232.png)
![N-[5-(dimethylamino)-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B6047239.png)
![1-[1-({1-[3-(methylthio)benzyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6047243.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B6047247.png)
![ethyl 4-(aminocarbonyl)-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B6047269.png)


![7-(difluoromethyl)-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6047285.png)
![7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane](/img/structure/B6047293.png)
![2-(2-phenylethyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6047299.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1-benzothiophene-2-carboxamide](/img/structure/B6047312.png)
